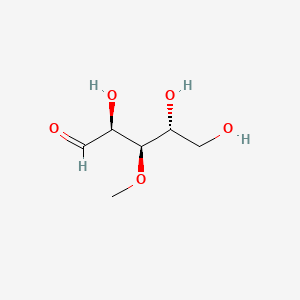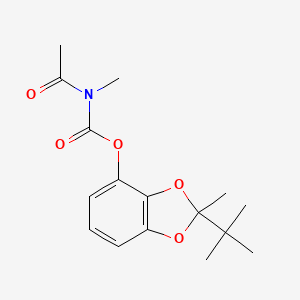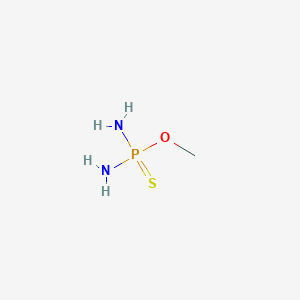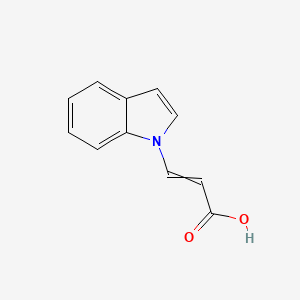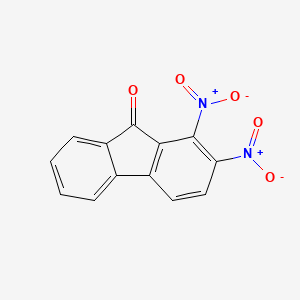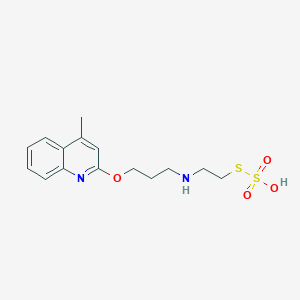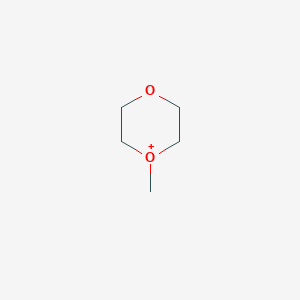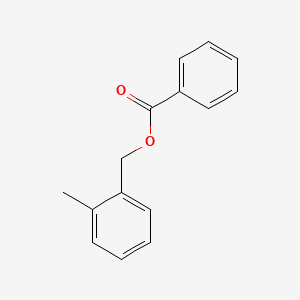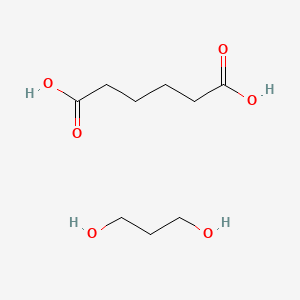
Hexanedioic acid;propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanedioic acid;propane-1,3-diol is a compound formed by the reaction between hexanedioic acid and propane-1,3-diol. Hexanedioic acid, also known as adipic acid, is a dicarboxylic acid with the formula (CH₂)₄(COOH)₂. Propane-1,3-diol, also known as trimethylene glycol, is a diol with the formula HOCH₂CH₂CH₂OH. The combination of these two compounds results in the formation of a polyester through a condensation polymerization reaction.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid;propane-1,3-diol involves a condensation polymerization reaction between hexanedioic acid and propane-1,3-diol. This reaction typically occurs under heat, where the carboxyl groups of hexanedioic acid react with the hydroxyl groups of propane-1,3-diol, releasing water molecules and forming ester bonds .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are heated to facilitate the condensation reaction. The process may involve catalysts to increase the reaction rate and improve yield. The resulting polyester is then purified and processed into various forms for different applications .
Analyse Des Réactions Chimiques
Types of Reactions
Hexanedioic acid;propane-1,3-diol primarily undergoes condensation polymerization reactions. It can also participate in hydrolysis reactions, where the ester bonds are broken down by water, reverting the compound back to its monomeric forms .
Common Reagents and Conditions
Condensation Polymerization: Requires heat and may involve catalysts.
Hydrolysis: Requires water and may involve acidic or basic conditions to facilitate the reaction
Major Products Formed
Condensation Polymerization: Polyester and water.
Hydrolysis: Hexanedioic acid and propane-1,3-diol
Applications De Recherche Scientifique
Hexanedioic acid;propane-1,3-diol has a wide range of applications in scientific research and industry:
Chemistry: Used in the synthesis of polyesters and other polymers.
Biology: Studied for its biocompatibility and potential use in biomedical applications.
Medicine: Investigated for its potential use in drug delivery systems and medical devices.
Industry: Used in the production of resins, coatings, and adhesives .
Mécanisme D'action
The mechanism of action of hexanedioic acid;propane-1,3-diol involves the formation of ester bonds through condensation polymerization. The carboxyl groups of hexanedioic acid react with the hydroxyl groups of propane-1,3-diol, releasing water molecules and forming ester bonds. This process results in the formation of long polymer chains with repeating ester units .
Comparaison Avec Des Composés Similaires
Hexanedioic acid;propane-1,3-diol can be compared with other similar compounds such as:
Terephthalic acid and ethane-1,2-diol: Forms polyethylene terephthalate (PET), a widely used polyester.
Ethanedioic acid and ethanediol: Forms poly(ethylene oxalate), another type of polyester
This compound is unique due to its specific combination of hexanedioic acid and propane-1,3-diol, resulting in distinct properties and applications compared to other polyesters .
Propriétés
Numéro CAS |
39281-13-5 |
|---|---|
Formule moléculaire |
C9H18O6 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
hexanedioic acid;propane-1,3-diol |
InChI |
InChI=1S/C6H10O4.C3H8O2/c7-5(8)3-1-2-4-6(9)10;4-2-1-3-5/h1-4H2,(H,7,8)(H,9,10);4-5H,1-3H2 |
Clé InChI |
FYSJYVHOKOFOAP-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(=O)O)CC(=O)O.C(CO)CO |
Numéros CAS associés |
36568-42-0 39281-13-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


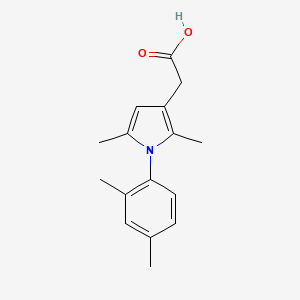
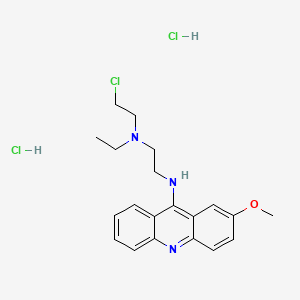
![1-[(Prop-1-en-2-yl)oxy]dodecane](/img/structure/B14658735.png)
